Cas no 1355216-26-0 (8-Amino-1-methyl-1H-quinolin-4-one)

8-Amino-1-methyl-1H-quinolin-4-one 化学的及び物理的性質
名前と識別子
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- 8-Amino-1-methyl-1H-quinolin-4-one
- 4(1H)-Quinolinone, 8-amino-1-methyl-
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- インチ: 1S/C10H10N2O/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,11H2,1H3
- InChIKey: RTRPTLPKXWAXTG-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2N)C(=O)C=C1
8-Amino-1-methyl-1H-quinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500112-1g |
8-Amino-1-methylquinolin-4(1H)-one |
1355216-26-0 | 97% | 1g |
$465 | 2022-06-13 |
8-Amino-1-methyl-1H-quinolin-4-one 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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6. Book reviews
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
8-Amino-1-methyl-1H-quinolin-4-oneに関する追加情報
Research Briefing on 8-Amino-1-methyl-1H-quinolin-4-one (CAS: 1355216-26-0): Recent Advances and Applications
8-Amino-1-methyl-1H-quinolin-4-one (CAS: 1355216-26-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological properties, particularly in the context of kinase inhibition and anti-inflammatory activity. This briefing synthesizes the latest research findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and emerging applications in drug discovery.
The compound's structural features, including the amino and methyl groups on the quinolinone scaffold, contribute to its unique chemical reactivity and biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 8-Amino-1-methyl-1H-quinolin-4-one serves as a versatile building block for the development of selective kinase inhibitors, particularly targeting the JAK/STAT pathway, which is implicated in autoimmune diseases and cancer. The study reported a novel synthetic route for this compound, optimizing yield and purity, and evaluated its binding affinity to JAK2 using crystallographic analysis.
Further investigations have revealed the compound's potential as an anti-inflammatory agent. Research conducted by a team at the University of Cambridge in 2024 showed that 8-Amino-1-methyl-1H-quinolin-4-one exhibits potent inhibitory effects on NF-κB signaling, a critical pathway in inflammation. The study utilized in vitro models of macrophage activation and in vivo murine models of rheumatoid arthritis, demonstrating significant reduction in pro-inflammatory cytokine production and joint inflammation. These findings suggest its potential as a lead compound for the development of new anti-inflammatory therapeutics.
In addition to its pharmacological applications, recent advancements in synthetic chemistry have focused on improving the scalability and sustainability of 8-Amino-1-methyl-1H-quinolin-4-one production. A 2024 paper in Green Chemistry described a catalytic, solvent-free method for its synthesis, achieving a 92% yield while minimizing environmental impact. This development addresses one of the key challenges in the industrial application of this compound, making it more accessible for large-scale drug development projects.
The safety profile and pharmacokinetic properties of 8-Amino-1-methyl-1H-quinolin-4-one have also been the subject of recent investigation. Preclinical studies reported in Drug Metabolism and Disposition (2023) indicate favorable oral bioavailability and metabolic stability in rodent models, with no significant off-target effects observed at therapeutic doses. These findings support its further development as a drug candidate and provide valuable data for structure-activity relationship (SAR) optimization efforts currently underway in several pharmaceutical research programs.
Looking forward, the versatility of 8-Amino-1-methyl-1H-quinolin-4-one continues to inspire new research directions. Current investigations are exploring its potential in neurodegenerative diseases, with preliminary data suggesting activity against tau protein aggregation in Alzheimer's models. Additionally, its fluorescence properties are being harnessed for the development of novel biochemical probes. As research progresses, this compound is poised to make significant contributions across multiple therapeutic areas and chemical biology applications.
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